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Lipoamido-PEG3-Azide

Cat. No.: B608588
M. Wt: 406.6 g/mol
InChI Key: QRVGYUXHOQKUHM-UHFFFAOYSA-N
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Description

Significance of Polyethylene (B3416737) Glycol-Based Linkers in Bioconjugation and Materials Science

Polyethylene glycol (PEG) linkers are indispensable tools in the realms of bioconjugation and materials science. axispharm.combroadpharm.com Their widespread use stems from a unique combination of properties that enhance the performance of conjugated molecules. axispharm.commolecularcloud.org

One of the most significant advantages of PEG linkers is their ability to improve the water solubility of hydrophobic molecules. axispharm.comcreativepegworks.com This is crucial for applications in biological systems, which are predominantly aqueous. By incorporating a PEG spacer, researchers can render otherwise insoluble compounds suitable for use in aqueous media. broadpharm.com

Furthermore, PEGylation—the process of attaching PEG chains to molecules—is a well-established technique for improving the pharmacokinetic profiles of therapeutic agents. creativepegworks.combiochempeg.com The presence of a PEG linker can increase a drug's circulation time in the bloodstream, shield it from enzymatic degradation, and reduce clearance by the immune system, leading to more effective and longer-lasting therapeutic effects. broadpharm.comcreativepegworks.combiochempeg.com In the context of materials science, PEG linkers are utilized for surface modification, for instance, to enhance the biocompatibility of metallic nanoparticles. broadpharm.com

The length of the PEG chain is a critical parameter that can be tailored to specific applications. creativepegworks.com Shorter chains offer different solubility and flexibility characteristics compared to longer chains. creativepegworks.com PEG linkers are available in various lengths, from short oligomers to long polymers, and can be linear or branched, providing a high degree of versatility in designing bioconjugates. axispharm.com

Rationale for Multifunctional Linker Design: Integrating Lipoamide (B1675559), PEG, and Azide (B81097) Moieties

The development of multifunctional linkers represents a significant step forward in the design of sophisticated molecular tools for chemical and biomedical research. cornell.edu These linkers incorporate multiple reactive groups, allowing for the orthogonal attachment of different molecules or chemical moieties. cornell.edu This capability is essential for creating complex constructs such as heterovalent ligands and molecular probes. cornell.edu

The design of Lipoamido-PEG3-Azide is a prime example of a multifunctional linker that strategically combines three key components: a lipoamide group, a polyethylene glycol (PEG) spacer, and an azide group. broadpharm.combiochempeg.com Each of these moieties contributes a distinct and valuable function:

Lipoamide Group: The lipoamide portion of the molecule contains a dithiolane ring, which can form a stable bond with metal surfaces, particularly gold. broadpharm.comnih.gov This makes it an excellent anchor for the functionalization of nanoparticles and other metallic surfaces. broadpharm.comresearchgate.net The disulfide bond within the lipoamide group can also be cleaved under specific reducing conditions, offering a potential mechanism for controlled release.

Polyethylene Glycol (PEG) Spacer: The PEG3 spacer, consisting of three ethylene (B1197577) glycol units, serves multiple purposes. As discussed previously, it enhances the water solubility of the entire construct, which is crucial for biological applications. broadpharm.combiochempeg.com The flexible nature of the PEG chain also provides steric separation between the conjugated molecules, minimizing potential interference between them. axispharm.com

Azide Group: The terminal azide group is a key component for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. lumiprobe.com Specifically, the azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with molecules containing alkyne, dibenzocyclooctyne (DBCO), or bicyclo[6.1.0]nonyne (BCN) groups. broadpharm.combiochempeg.commedchemexpress.com These reactions are highly efficient, proceed under mild, often aqueous conditions, and are orthogonal to most biological functional groups, making them ideal for bioconjugation. lumiprobe.comnih.gov

The integration of these three functionalities into a single molecule provides a powerful and versatile tool for a wide range of applications, from creating targeted drug delivery systems to developing advanced diagnostic probes. axispharm.comaxispharm.com

Overview of this compound as a Versatile Synthetic Construct

This compound is a heterobifunctional linker that has gained significant attention in the scientific community for its utility in bioconjugation and materials science. broadpharm.combiochempeg.com Its structure, featuring a lipoamide anchor, a hydrophilic PEG3 spacer, and a bioorthogonal azide handle, allows for the precise and efficient linkage of diverse molecular entities. biochempeg.com

This versatile linker can be used to attach biomolecules, such as peptides, proteins, or nucleic acids, to surfaces or nanoparticles. nih.govfrontiersin.org For instance, the lipoamide group can bind to a gold nanoparticle, while the azide group can be used to attach a targeting ligand via click chemistry. nih.gov This approach enables the creation of targeted nanoparticles for drug delivery or diagnostic imaging.

Furthermore, this compound can be employed in the synthesis of more complex molecular architectures. glpbio.com It can act as a building block for creating polymers or other intricate compounds for applications in nanotechnology and new materials research. biochempeg.com The ability to participate in highly specific click chemistry reactions ensures that the desired conjugates are formed with high yield and purity. lumiprobe.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30N4O4S2 B608588 Lipoamido-PEG3-Azide

Properties

IUPAC Name

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N4O4S2/c17-20-19-7-9-23-11-13-24-12-10-22-8-6-18-16(21)4-2-1-3-15-5-14-25-26-15/h15H,1-14H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVGYUXHOQKUHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Design and Functional Principles of Lipoamido Peg3 Azide

The Lipoamide (B1675559) Constituent: Role in Conjugation and Specific Interactions

The lipoamide portion of the molecule serves as an anchoring group, primarily through the reactivity of its disulfide bond. This feature allows for specific interactions with certain surfaces and molecules.

Disulfide Moiety Reactivity and Coordination Capabilities

The defining feature of the lipoamide group is its cyclic five-membered disulfide ring (1,2-dithiolane). harvard.eduharvard.edu This ring is strained, which makes it susceptible to nucleophilic attack and reduction. The rate of ring-opening of the 1,2-dithiolane (B1197483) ring by thiolate-disulfide interchange is significantly faster than that of larger cyclic disulfides. harvard.eduharvard.edu This enhanced reactivity is a key aspect of its function.

The disulfide bond can be reductively cleaved to generate two thiol groups. These thiols can form strong coordinate bonds with metal surfaces, particularly gold. This property is extensively used for immobilizing molecules onto gold nanoparticles and surfaces. thermofisher.com While single thiol-gold interactions are common, the bidentate nature of the reduced lipoamide, with its two thiol groups, provides a more stable attachment that is more resistant to displacement. thermofisher.com

In biological contexts, lipoamide dehydrogenase, a flavoprotein, contains a redox-active disulfide at its active site. uwec.edu The enzyme catalyzes the oxidation of dihydrolipoamide. uwec.edu Studies on lipoamide dehydrogenase have shown that the two cysteine residues formed upon reduction of the active site disulfide bond are not chemically equivalent, with one being significantly more reactive towards alkylating agents. nih.gov

Amide Linkage Stability and Biocompatibility

The lipoamide structure is connected to the PEG spacer via a stable amide bond. ruixibiotech.com Amide bonds are generally robust and resistant to hydrolysis under physiological conditions, ensuring the integrity of the linker during conjugation and subsequent applications. thermofisher.com

Lipoamide itself is a naturally occurring compound, being the form in which lipoic acid is bound to proteins. epo.org This inherent biological origin contributes to its biocompatibility. Biocompatible polymers are crucial in the development of drug delivery systems. researchgate.net

Polyethylene (B3416737) Glycol (PEG3) Spacer: Impact on Conjugate Properties

Conformation and Flexibility of the PEG3 Chain

The PEG3 spacer is a linear, flexible, and hydrophilic polymer. researchgate.net This flexibility is advantageous as it can help to overcome steric hindrance, allowing the terminal reactive groups to access their targets more easily. axispharm.comaatbio.combiochempeg.com The PEG chain's conformation can be influenced by its environment, but it generally adopts a random coil structure in solution. beilstein-journals.org Molecular dynamics simulations have shown that PEG spacers generally have a minimal impact on the conformational properties of small, neutral peptides to which they are attached. researchgate.netnih.gov

Influence on Steric Hindrance and Accessibility of Reactive Sites

A key function of the PEG spacer is to reduce steric hindrance. axispharm.comaatbio.combiochempeg.com By physically separating the lipoamide anchor from the azide (B81097) terminus, the PEG linker ensures that the azide group remains accessible for reaction. lifetein.com This is particularly important when conjugating large biomolecules. The hydrophilic nature of the PEG spacer also enhances the water solubility of the entire molecule and any conjugate it forms, which is beneficial for applications in aqueous biological environments. biochempeg.combroadpharm.comchemicalbook.comaatbio.com

Terminal Azide Group: Foundation for Biorthogonal Reactivity

The terminal azide group (N3) is the "click" chemistry handle of the Lipoamido-PEG3-Azide molecule. biochempeg.combroadpharm.comchemicalbook.com Azides are a cornerstone of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.gov

The azide group is small, metabolically stable, and generally non-reactive with most biological functional groups. wikipedia.orgnih.gov This inertness allows it to be introduced into complex biological systems without causing unwanted side reactions. nih.gov

The primary reactivity of the azide is its participation in cycloaddition reactions with alkynes. The most common of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific reaction that forms a stable triazole linkage. chemicalbook.comacs.org For applications in living cells where copper toxicity is a concern, strain-promoted alkyne-azide cycloaddition (SPAAC) with strained cyclooctynes (like DBCO or BCN) can be used, which does not require a copper catalyst. chemicalbook.comaatbio.comwikipedia.orgacs.org The azide group can also react with phosphines in what is known as the Staudinger ligation to form a stable amide bond. thermofisher.comnih.govacs.orgacs.org

Azide Reactivity Profile in Click Chemistry

The azide functional group of this compound is specifically designed for participation in click chemistry reactions. chemicalbook.com This class of reactions is known for being highly efficient, selective, and forming stable products. nih.gov The azide group enables conjugation through two primary pathways: copper-catalyzed and strain-promoted cycloadditions. medchemexpress.commedchemexpress.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust reaction where the azide group reacts with a terminal alkyne. medchemexpress.commedchemexpress.com This reaction requires a copper(I) catalyst, which drastically increases the reaction rate and ensures high regioselectivity, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. nih.govcsic.es The resulting triazole linkage is exceptionally stable, effectively and permanently connecting the two molecular entities. biochempeg.com CuAAC is widely used for the reliable covalent connection of different chemical building blocks. nih.gov The reaction proceeds efficiently under various conditions, including in aqueous solutions. ruixibiotech.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

As an alternative to the copper-catalyzed method, the azide group can also react via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). medchemexpress.commedchemexpress.com This reaction is a form of copper-free click chemistry. wikipedia.orgsigmaaldrich.com SPAAC utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), whose ring strain provides the necessary activation energy for the cycloaddition to occur without a metal catalyst. chemicalbook.commedchemexpress.com The elimination of the cytotoxic copper catalyst makes SPAAC highly suitable for applications in living systems. wikipedia.orgmdpi.com The reaction between the azide and the strained alkyne is highly efficient and forms a stable triazole linkage. biochempeg.comrsc.org

Table 2: Reactivity Summary of the Azide Group

Reaction TypeReactant PartnerKey FeatureReference
add_circle_outline CuAACTerminal AlkyneRequires Copper(I) catalyst; high rate and selectivity for 1,4-triazole. chemicalbook.comnih.govcsic.es
autorenew SPAACStrained Alkyne (e.g., DBCO, BCN)Copper-free; bioorthogonal for use in living systems. chemicalbook.commedchemexpress.comwikipedia.org

Orthogonality to Native Biological Functionalities

The concept of bioorthogonality is central to the utility of this compound in biological contexts. wikipedia.org A bioorthogonal reaction is a chemical reaction that can occur inside a living system without interfering with or being affected by native biochemical processes. wikipedia.orgacs.org

The azide group is considered an exemplary bioorthogonal functional group for several reasons:

Metabolic Stability and Abiotic Nature: The azide group is metabolically stable and, crucially, does not exist in most living systems. wikipedia.org This absence of a native counterpart means there are no endogenous molecules that will react with it, preventing unwanted side reactions and ensuring that the azide selectively ligates only with its intended alkyne partner. wikipedia.orgrsc.org

Small Size: The azide group is extremely small. wikipedia.orguniversiteitleiden.nl This minimal size allows it to be incorporated into biomolecules, such as proteins, lipids, or glycans, often without significantly altering the molecule's structure or biological activity. wikipedia.orgacs.org

High Selectivity: The azide group's reactivity is highly specific towards alkynes (in click chemistry) or phosphines (in Staudinger ligation). rsc.orgacs.org It remains inert to the vast array of other functional groups present in a complex biological milieu, such as amines and thiols. universiteitleiden.nl

This combination of stability, small size, and selective reactivity makes the azide group an ideal chemical reporter for labeling and tracking biomolecules in real-time within the complex environment of a living cell, without causing cellular toxicity. wikipedia.org

Synthetic Methodologies and Derivatization Strategies for Lipoamido Peg3 Azide

Chemical Synthesis Pathways for Lipoamido-PEG3-Azide Production

The synthesis of this compound involves a multi-step process that begins with the selection of appropriate precursors and proceeds through functionalization and coupling reactions to yield the final product.

Precursor Selection and Intermediate Functionalization

The primary precursors for the synthesis of this compound are lipoic acid and a PEG derivative containing an azide (B81097) group. Lipoic acid, also known as thioctic acid, provides the dithiolane ring responsible for surface anchoring. nanocs.net The other key precursor is an amino-PEG-azide derivative, specifically 1-amino-11-azido-3,6,9-trioxaundecane (B1666428).

The synthesis generally begins with the activation of the carboxylic acid group of lipoic acid. This is a common strategy in peptide coupling and amide bond formation. Reagents such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to form an active NHS ester of lipoic acid. thermofisher.com This activated intermediate is then ready to react with the primary amine of the PEG-azide fragment.

Coupling Reactions for Lipoamide (B1675559) and PEG-Azide Fragments

The core of the synthesis is the formation of a stable amide bond between the activated lipoic acid and the amino-PEG-azide. The NHS ester of lipoic acid readily reacts with the primary amine of 1-amino-11-azido-3,6,9-trioxaundecane in a nucleophilic acyl substitution reaction. This reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at room temperature. broadpharm.com The reaction mixture is stirred for several hours to ensure complete conversion. Following the reaction, purification is necessary to remove byproducts and unreacted starting materials.

An alternative approach involves the direct coupling of lipoic acid and the amino-PEG-azide using coupling agents like HOBt (Hydroxybenzotriazole) and DIC (N,N'-Diisopropylcarbodiimide), which are commonly used in solid-phase peptide synthesis. nih.gov

Characterization of Synthetic Intermediates and Final Product Purity

The identity and purity of the synthetic intermediates and the final this compound product are confirmed using various analytical techniques.

Analytical TechniquePurposeTypical Findings
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and the presence of characteristic functional groups.The NMR spectrum would show signals corresponding to the protons of the lipoic acid ring, the PEG chain, and the methylene (B1212753) group adjacent to the azide.
Mass Spectrometry (MS) To determine the molecular weight of the compound and confirm its identity.The mass spectrum will show a peak corresponding to the molecular weight of this compound (406.56 g/mol ). medkoo.com
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final product.A single major peak in the chromatogram indicates a high level of purity, typically ≥95%. biochempeg.combroadpharm.com
Infrared (IR) Spectroscopy To identify the presence of specific functional groups.The IR spectrum would show characteristic absorption bands for the amide C=O stretch, the N-H bond, the C-O-C ether linkages of the PEG chain, and the azide (N3) stretching vibration. nih.gov

These characterization methods are crucial for ensuring the quality and reliability of the this compound for its intended applications.

Post-Synthetic Derivatization of the Azide Moiety

The terminal azide group of this compound is a versatile handle for a variety of bioorthogonal conjugation reactions, most notably "click chemistry". biochempeg.com

Preparation of Functionalized Lipoamido-PEG3-Triazole Conjugates

The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing a terminal alkyne. chemicalbook.commedchemexpress.com This reaction forms a stable triazole ring, linking the Lipoamido-PEG3 moiety to another molecule of interest. This strategy is widely used to attach biomolecules, fluorescent dyes, or other functional tags.

Furthermore, the azide can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a copper catalyst. chemicalbook.com This is particularly advantageous for applications involving live cells or other biological systems where copper toxicity is a concern.

Integration with Diverse Molecular Scaffolds

The ability to functionalize the azide group allows for the integration of this compound with a wide range of molecular scaffolds. This includes:

Proteins and Peptides: Site-specific modification of proteins and peptides that have been engineered to contain an alkyne-bearing unnatural amino acid. acs.org

Nucleic Acids: Labeling of DNA or RNA that has been functionalized with an alkyne group.

Small Molecules: Creation of more complex molecules, such as PROTACs (Proteolysis Targeting Chimeras), where the this compound can act as a linker. chemicalbook.commedchemexpress.cn

Polymers and Surfaces: Functionalization of polymers or the surface of materials that have been modified to present alkyne groups.

This versatility makes this compound a valuable tool in chemical biology, materials science, and nanotechnology.

Biorthogonal Chemical Transformations Enabled by Lipoamido Peg3 Azide

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of click chemistry, where the azide (B81097) group of a molecule like Lipoamido-PEG3-Azide reacts with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. broadpharm.comnih.gov This reaction is not spontaneous and requires a copper(I) catalyst to proceed efficiently under biologically compatible conditions. broadpharm.com

The kinetics of the CuAAC reaction are a significant advantage, with second-order rate constants typically in the range of 10 to 100 M⁻¹s⁻¹. broadpharm.comrsc.org This allows for rapid conjugation even at low micromolar concentrations of reactants. nih.gov However, the reaction's efficiency is highly dependent on several parameters that must be optimized, especially for applications involving sensitive biomolecules.

Copper(I) Catalyst and Ligands : The active catalyst is the Cu(I) ion. Since Cu(I) is prone to oxidation, it is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. nih.govcoledeforest.com A critical aspect of optimization is the use of chelating ligands that stabilize the Cu(I) oxidation state, accelerate the reaction, and reduce copper-mediated cellular toxicity. mdpi.comnih.gov Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) and their derivatives (e.g., BTTAA, BTTES) have been developed to improve water solubility and protect biomolecules from damaging reactive oxygen species (ROS) generated by the catalyst system. mdpi.comnih.govnih.gov Studies have shown that ligands like BTTAA can significantly accelerate the reaction compared to first-generation ligands like TBTA. nih.govnih.gov

Reactant Concentrations and Ratios : The ratio of ligand to copper is a critical parameter. A ratio of 5:1 or higher is often recommended to protect cells and biomolecules from oxidative damage. mdpi.comjenabioscience.com The concentration of the copper catalyst itself is typically kept in the micromolar range (e.g., 50-100 µM) for cell-based applications to balance catalytic efficiency with potential toxicity. nih.govjenabioscience.com

Reaction Buffer : The choice of buffer can impact reaction efficiency. Buffers containing primary amines, such as Tris, should be avoided as they can inhibit the reaction. nih.gov Phosphate buffers and triethanolamine (B1662121) (TEA) are commonly used. nih.gov

Table 1: Comparison of Ligands Used in CuAAC Optimization This table presents a summary of findings on various ligands used to optimize CuAAC reactions for bioconjugation.

Ligand Key Characteristics Reported Performance Citations
TBTA First-generation ligand, poor water solubility. Effective at accelerating CuAAC but less suitable for live-cell work due to solubility and associated toxicity. mdpi.comnih.gov
THPTA Water-soluble derivative of TBTA. Accelerates CuAAC better than TBTA; protects biomolecules from ROS and prevents protein crosslinking. mdpi.comnih.gov
BTTAA Water-soluble ligand with tert-butyl groups. Shows higher catalytic activity than THPTA and TBTA, allowing for effective bioconjugation with lower Cu(I) concentrations, thereby reducing cytotoxicity. nih.govmdpi.comnih.gov
L-Histidine Natural amino acid. Can act as an effective ligand and exhibits lower toxicity compared to many synthetic ligands, showing potential for intracellular CuAAC applications. mdpi.comacs.org

While powerful, the application of CuAAC in complex environments like cell lysates or live cells has notable limitations.

Copper Toxicity : The primary limitation is the inherent cytotoxicity of the copper catalyst. mdpi.comnih.govacs.org Copper ions can generate ROS, leading to cellular damage and cell death, which largely restricts the use of CuAAC to in vitro applications, fixed cells, or cell surface labeling. rsc.orgmdpi.com While advanced ligands mitigate this toxicity, it remains a significant concern for intracellular and in vivo studies. acs.orgbiologists.com

Background Labeling and Side Reactions : In the complex milieu of a cell lysate, the CuAAC reaction is not perfectly orthogonal. The alkyne reaction partner, particularly when used in excess, can react non-specifically with protein nucleophiles, most notably the thiol groups of cysteine residues. nih.govacs.orgresearchgate.net This can lead to the formation of thiotriazole byproducts, generating false-positive signals in proteomic studies and complicating data interpretation. acs.orgnih.gov To minimize this, it is often preferable to have the alkyne on the probe and the azide on the reporter tag (like this compound), which is used in excess. nih.gov

Catalyst Deactivation : Endogenous molecules within biological systems, such as glutathione (B108866) and other biothiols, can act as strong chelators for copper, effectively deactivating the catalyst and reducing the reaction yield, especially for intracellular applications. nih.gov

Other Azide-Based Ligations and Functionalizations

Beyond cycloaddition reactions, the azide group on this compound can participate in other important bioorthogonal transformations, most notably the Staudinger ligation.

The Staudinger ligation is a reaction between an azide and a triarylphosphine that has been engineered with an electrophilic trap (e.g., a methyl ester) on one of the aryl rings. thermofisher.comsigmaaldrich.com The initial reaction forms an aza-ylide intermediate, which then undergoes an intramolecular rearrangement to form a stable amide bond, covalently linking the two molecules. thermofisher.com

Like SPAAC, the Staudinger ligation is a copper-free reaction and is bioorthogonal, as both azide and phosphine (B1218219) groups are absent from most biological systems. thermofisher.comigem.org This has made it a valuable tool for applications like cell-surface labeling and protein modification. thermofisher.com However, a significant drawback of the classic Staudinger ligation is its slow reaction kinetics, with rate constants often around 10⁻³ M⁻¹s⁻¹, which is several orders of magnitude slower than both CuAAC and SPAAC. rsc.orgnih.gov While newer phosphine reagents have been developed to accelerate the reaction, it remains generally slower than the azide-alkyne cycloadditions. rsc.orgrsc.org Nevertheless, it provides an important alternative chemical tool for the functionalization of azide-bearing molecules like this compound. nih.govresearchgate.net

Applications in Chemical Biology and Advanced Materials Science

Bioconjugation Methodologies for Biomolecule Functionalization

Bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule, to create a new construct with combined functionalities. nanocs.net Lipoamido-PEG3-Azide is ideally suited for this purpose, acting as a bridge between different molecular worlds—for instance, linking a biological molecule to a solid support or another biomolecule.

The dual functionality of this compound enables both the labeling and immobilization of proteins and peptides. The azide (B81097) group allows for covalent attachment to proteins that have been functionalized with an alkyne group, often through modification of amino acid side chains like lysine (B10760008) or through the incorporation of unnatural amino acids. This reaction, a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is highly efficient and specific, forming a stable triazole linkage. broadpharm.comaxispharm.com

The lipoamide (B1675559) group at the other end of the linker has a strong affinity for gold surfaces, allowing for the stable immobilization of the entire conjugate. nanocs.netnih.gov This is particularly useful in the development of biosensors, such as those based on surface plasmon resonance (SPR), and for creating functionalized nanoparticles. mdpi.com Research has shown that bidentate thiol anchors like lipoamide provide greater stability on metal surfaces compared to monodentate thiols. thermofisher.com An enzymatic approach using lipoic acid ligase (LplA) can also be used to attach an azide moiety to a specific peptide sequence on a protein, making it available for subsequent click chemistry reactions and immobilization. acs.orgnih.gov

Table 5.1.1: Research Findings in Protein Functionalization

Research Area Finding Implication for this compound Source(s)
Enzymatic Labeling Lipoic acid ligase (LplA) can be re-directed to ligate an alkyl azide to a specific peptide tag on a protein with high efficiency. Provides a site-specific method to introduce an azide onto a protein, which can then be reacted with an alkyne or immobilized. This compound itself is a substrate analog. acs.orgnih.govresearchgate.net
Surface Immobilization Peptides containing a terminal cysteine residue can be immobilized on gold particles to create multivalent ligands with enhanced biological activity. The lipoamide group of this compound serves a similar, but more stable, anchoring function for immobilizing clicked proteins/peptides onto gold surfaces. nih.govthermofisher.com

| Nanoparticle Functionalization | Gold nanoparticles can be functionalized with PEG-lipoic acid derivatives to enhance biocompatibility and provide reactive groups for further conjugation. | this compound can be used to coat gold nanoparticles, presenting an azide group on the surface for subsequent attachment of biomolecules via click chemistry. | biochempeg.comnanocs.net |

The functionalization of nucleic acids is critical for applications in diagnostics, genetic analysis, and nanotechnology. The azide group on this compound is fully compatible with the modification of oligonucleotides. Standard methodologies involve synthesizing an oligonucleotide with a terminal alkyne modification. This alkyne-modified DNA or RNA can then be "clicked" to this compound in a highly efficient conjugation reaction. genelink.comgenelink.com

Once conjugated, the lipoamide group can be used to anchor the nucleic acid strand to a gold surface. This strategy is foundational for creating DNA-based biosensors and microarrays. In such a setup, the immobilized oligonucleotide acts as a capture probe, capable of hybridizing with its complementary sequence from a sample solution. This binding event can then be detected by various analytical methods. Research has demonstrated the synthesis of 3'-azido-oligonucleotides using solid-phase chemistry, which are then ready for conjugation, highlighting the robustness of this approach. researchgate.net

Carbohydrates play essential roles in cellular recognition, signaling, and immune responses. This compound can be used to create tools for studying these processes. One primary strategy involves the conjugation of the linker to a carbohydrate that has been chemically modified to contain an alkyne group. The resulting Lipoamido-PEG3-glycoconjugate can then be immobilized on a gold surface via its lipoamide anchor. This allows for the creation of glycan arrays to study carbohydrate-protein interactions.

A second, more indirect, application relates to the field of metabolic glycan labeling. In this technique, cells are fed unnatural sugar analogs containing an azide group (e.g., azido-sugars), which are then incorporated into the cell's glycans. nih.govnih.gov While this compound itself cannot directly react with these azido-glycans, a related alkyne-terminated lipoamido-PEG linker could be immobilized on a surface to capture and analyze these metabolically labeled molecules. Studies have successfully used PEG3-azide linkers to attach sugars to peptide scaffolds for probing multivalent lectin-glycan interactions. researchgate.net

Design and Engineering of Targeted Protein Degradation (PROTAC) Constructs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system—to destroy specific target proteins. nih.gov A PROTAC molecule consists of three parts: a ligand that binds to the target protein (a "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. explorationpub.com

While not a complete PROTAC itself, this compound serves as a valuable PEG-based linker for the modular synthesis of PROTACs. chemicalbook.comimmunomart.com Its structure provides both the linker component and a reactive handle for conjugation. The azide group is ideal for use in click chemistry, which is a widely adopted method for PROTAC synthesis due to its high yield and specificity. nih.gov This approach allows for a convergent synthesis where the warhead and the E3 ligase ligand are synthesized separately with complementary reactive groups (e.g., an alkyne) and then joined together using an azide-containing linker like this compound. medchemexpress.com The PEG3 component of the linker imparts water solubility and provides spatial separation between the two ligands, a critical parameter for the effective formation of the ternary complex (Target Protein-PROTAC-E3 Ligase). explorationpub.com

The rational design of a potent PROTAC is a multi-parameter optimization problem where the linker plays a crucial role. nih.govexplorationpub.com The length, rigidity, and attachment points of the linker can dramatically affect the stability and geometry of the ternary complex and, consequently, the efficiency of protein degradation. nih.gov

Using this compound as a building block, the design process involves connecting two key components:

An Alkyne-Modified E3 Ligase Ligand: A known ligand for an E3 ligase (e.g., pomalidomide (B1683931) for Cereblon, or a VHL ligand) is chemically modified to include an alkyne group. sigmaaldrich.com

An Alkyne-Modified Target Protein Binder (Warhead): A molecule known to bind the protein of interest is also functionalized with an alkyne group.

The azide group of this compound can then be reacted with the alkyne group on either the warhead or the E3 ligase ligand to form a stable triazole linkage. The other component can then be attached through other chemical means. This modular "click" approach allows researchers to rapidly create libraries of PROTACs with different linkers, ligands, and attachment points to screen for optimal degradation activity. sigmaaldrich.com While the lipoamide group itself is not typically the E3-recruiting element, α-lipoic acid derivatives are themselves categorized as PROTAC linkers, confirming their utility in this chemical space. immunomart.commedchemexpress.commedchemexpress.eu

Table 5.2.2: Hypothetical PROTAC Assembly Using an Azide Linker

PROTAC Component Example Moiety Role Connection Method
E3 Ligase Ligand Alkyne-Pomalidomide Recruits Cereblon (CRBN) E3 Ligase Click Chemistry (CuAAC)
Linker This compound Connects the two ligands with appropriate spacing and solubility Provides the azide for the click reaction

| Target Protein Binder | A small molecule inhibitor with an amine handle | Binds to the Protein of Interest (POI) | Amide bond formation with the carboxyl group of lipoic acid |

Functionalization of Nanomaterials and Surfaces

The ability of this compound to anchor to metal surfaces while presenting a reactive azide group for further functionalization has made it a key reagent in materials science.

Surface Modification of Gold Nanoparticles and Quantum Dots

Gold nanoparticles (AuNPs) and quantum dots (QDs) are nanomaterials with unique optical and electronic properties. Their utility in biological and diagnostic applications is often enhanced by surface modification. The lipoic acid portion of this compound readily forms dative bonds with the surface of gold, providing a stable anchor. biochempeg.comthermofisher.com This process has been used to functionalize gold nanoparticles. unimi.it

Quantum dots, which are semiconductor nanocrystals, also benefit from surface modification to improve their compatibility with aqueous environments for biological applications. google.com The lipoamide group of this compound can be used for the surface modification of quantum dots, while the PEG component enhances their water solubility and biocompatibility. biochempeg.comnih.gov The terminal azide group then serves as a handle for attaching biomolecules or other functional moieties. biochempeg.comgoogle.com

Development of Self-Assembled Monolayers (SAMs) on Gold Substrates

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. Alkanethiols are well-known for their ability to form SAMs on gold surfaces. sigmaaldrich.com The lipoamide group of this compound, with its dithiolane structure, provides a stable, bidentate attachment to gold, which is more robust than monodentate thiols. thermofisher.com

The formation of a SAM with this compound results in a surface that presents a layer of azide groups. nih.gov These azide-terminated surfaces can then be used to immobilize a wide variety of molecules containing an alkyne group through copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This allows for the creation of well-defined, functional surfaces for applications in biosensing, cell culture, and fundamental studies of surface interactions. nih.govnih.gov The PEG linker in these SAMs also helps to reduce non-specific protein adsorption, a crucial feature for many biological applications. nih.govmdpi.com

Integration into Polymeric Materials and Hydrogels

The versatility of this compound extends to its incorporation into polymeric materials and hydrogels. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them suitable for various biomedical applications. researchgate.net The integration of nanoparticles or functional molecules into hydrogels can enhance their properties and create "smart" materials. nih.gov

This compound can be used to functionalize polymers or to be incorporated into hydrogel matrices. For instance, a polymer with pendant alkyne groups can be cross-linked or functionalized using the azide group of this compound. This allows for the introduction of lipoamide groups, which can then be used to bind to gold nanoparticles or other metal-based components. This approach can be used to create nanocomposite hydrogels with tailored properties. Furthermore, hydrogels can be designed with embedded this compound to create a scaffold that can later be functionalized with biomolecules for applications in tissue engineering and drug delivery. nih.gov

Molecular Imaging and Advanced Probe Development

The azide functionality of this compound is a cornerstone for its use in molecular imaging and the development of sophisticated probes for biological research.

Radiotracer and Fluorescent Dye Conjugation for Cellular Imaging

Molecular imaging often relies on the attachment of a reporter molecule, such as a radiotracer or a fluorescent dye, to a targeting moiety. The azide group of this compound provides a convenient and efficient way to conjugate these reporters. medchemexpress.com Through click chemistry, an alkyne-modified fluorescent dye or a chelator for a radionuclide can be attached to the azide. aatbio.comaatbio.com

For cellular imaging, a molecule functionalized with this compound can be anchored to a gold nanoparticle or other carrier. Subsequently, a fluorescent dye with an alkyne group can be "clicked" onto the azide, creating a fluorescently labeled nanoparticle for tracking and imaging within cells. nih.gov This strategy allows for the modular and straightforward construction of imaging probes.

Development of Activity-Based Probes and Biosensors

Activity-based probes (ABPs) are powerful tools for studying enzyme function directly in complex biological systems. These probes typically consist of a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag. This compound can be incorporated into the design of ABPs and biosensors.

For example, a biosensor could be constructed on a gold surface using a self-assembled monolayer of this compound. pdf4pro.com The azide groups can then be used to attach a recognition element, such as a peptide or a small molecule inhibitor, that is specific for a particular enzyme. Binding of the enzyme to the surface could then be detected by various analytical techniques. Alternatively, the azide group can be used to attach a reporter molecule to an ABP that has already bound to its target enzyme, a strategy known as two-step labeling. This approach offers flexibility and can reduce potential steric hindrance from a bulky reporter group during the initial enzyme labeling step.

Advanced Platforms for Ligand Discovery and Screening

The bifunctional nature of this compound, featuring a lipoamide anchor and a reactive azide group connected by a flexible polyethylene (B3416737) glycol (PEG) linker, makes it a valuable tool in the development of advanced platforms for discovering and screening novel ligands. Its unique architecture allows for the strategic construction of complex molecular libraries and the sensitive detection of biomolecular interactions.

Construction of Combinatorial Libraries using Click Chemistry

The generation of large and diverse collections of molecules, known as combinatorial libraries, is a cornerstone of modern drug discovery and ligand screening. scielo.brimperial.ac.uk this compound serves as a critical building block in this process, primarily through its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." tcichemicals.compcbiochemres.com This reaction is prized for its high efficiency, specificity, and biocompatibility, allowing for the rapid and reliable assembly of a vast number of compounds from a smaller set of starting materials. tcichemicals.com

The core strategy involves using this compound as one of the foundational components in a library synthesis. The terminal azide group is a key reactive handle that can be "clicked" onto a diverse array of alkyne-containing molecules. biochempeg.combroadpharm.com By reacting a collection of different alkynes with this compound, a library of compounds is generated, each sharing the common Lipoamido-PEG3- core but varying in the appended molecular fragment. This modular approach allows for the systematic exploration of chemical space to identify molecules with desired binding properties or biological activities. nih.govenamine.net

A significant application of this strategy is in the development of inhibitors for enzymes or ligands for receptors. For instance, libraries of potential enzyme inhibitors can be synthesized by clicking various small molecule fragments onto an azide-functionalized scaffold like this compound. nih.gov The resulting library can then be screened to identify "hit" compounds that exhibit inhibitory activity. This approach has been successfully used to generate libraries for screening against targets like protein tyrosine phosphatase 1B (PTP1B). nih.gov

Furthermore, the principles of combinatorial synthesis using azide-PEG linkers are central to the development of technologies like proteolysis-targeting chimeras (PROTACs). sigmaaldrich.commedchemexpress.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. medchemexpress.com Azide-PEG linkers, such as Pomalidomide-PEG3-azide, are used to create libraries of PROTACs with varying linker lengths and compositions to screen for optimal protein degradation. sigmaaldrich.com this compound can be envisioned in similar library-building strategies where surface anchoring or specific solubility properties are desired.

The table below summarizes the key features of using an azide-functionalized building block like this compound in combinatorial library construction.

FeatureDescriptionRelevance to Ligand Discovery
Modular Assembly Allows for the combination of diverse building blocks (alkynes) with a common scaffold (azide). tcichemicals.comEnables the rapid generation of large and structurally diverse libraries for screening. nih.gov
High-Yield Reactions Click chemistry reactions are typically high-yielding and produce minimal byproducts. tcichemicals.comSimplifies purification and ensures the quality of the compound library.
Biocompatibility The reaction can often be performed in aqueous, biological-friendly conditions.Allows for in situ screening of libraries under physiologically relevant conditions.
Structural Diversity The variety of commercially available or synthesizable alkynes is vast. enamine.netProvides access to a wide range of chemical structures to probe biological targets.

Applications in Proteomics and Interactome Mapping

Proteomics, the large-scale study of proteins, and interactome mapping, the identification of protein-protein interactions, are crucial for understanding cellular function and disease. This compound and similar azide-functionalized linkers are instrumental in chemical proteomics approaches that aim to identify and characterize protein interactions and activities within their native environment. broadpharm.commdpi.com

A prominent application is in Activity-Based Protein Profiling (ABPP) . ABPP utilizes chemical probes that react with active sites of specific enzyme families to profile their activity in complex biological samples. mdpi.com In a typical ABPP workflow, a probe containing a reactive group and a reporter tag is used. Often, to avoid steric hindrance, a "mini-tag" like an alkyne is incorporated into the probe. mdpi.com After the probe has labeled its target proteins in a cell lysate or living cells, a reporter molecule with a corresponding azide handle, such as Biotin-PEG3-Azide, is attached via click chemistry. nih.govumich.eduumich.edutum.de The biotin (B1667282) tag then allows for the enrichment of the labeled proteins using streptavidin beads, followed by identification and quantification by mass spectrometry. umich.edu this compound can function as the azide-containing reporter in such experiments, with the lipoamide group potentially offering additional functionalities like enhanced solubility or surface immobilization.

This methodology has been extensively used to study various protein modifications and enzyme classes. For example, researchers have used alkyne-tagged fatty acids to metabolically label S-palmitoylated proteins. nih.govumich.edu Subsequent click reaction with an azide-biotin tag enables the capture and identification of these modified proteins, providing insights into the dynamics of this important post-translational modification. nih.gov Similarly, ABPP has been employed to identify the targets of drugs and to map the protein interactome. umich.edunih.gov

The table below outlines a typical workflow for an ABPP experiment where a compound like this compound (as part of a reporter tag) would be used.

StepDescriptionPurpose
1. Probe Labeling Cells or lysates are incubated with an alkyne-containing chemical probe that covalently binds to a specific set of proteins. mdpi.comTo tag proteins of interest based on their activity or properties.
2. Cell Lysis The cells are broken open to release their protein content (if labeling was done in live cells).To make the labeled proteins accessible for the next steps.
3. Click Chemistry The lysate is treated with an azide-functionalized reporter tag (e.g., Lipoamido-PEG3-Biotin). nih.govtum.deTo attach a handle (e.g., biotin) to the probe-labeled proteins for enrichment.
4. Enrichment The biotin-tagged proteins are captured using streptavidin-coated beads. umich.eduTo isolate the proteins of interest from the complex mixture.
5. Mass Spectrometry The enriched proteins are digested and analyzed by mass spectrometry.To identify and quantify the proteins that were labeled by the probe.

In the context of interactome mapping , chemical cross-linking coupled with mass spectrometry (CXMS) is a powerful technique to identify protein-protein interactions (PPIs). abcam.com Bifunctional cross-linkers containing azide groups can be used to "trap" interacting proteins. Label transfer is another method where a "bait" protein is labeled with a photoreactive crosslinker containing a transferable tag. thermofisher.com Upon interaction with a "prey" protein and photoactivation, the tag is transferred to the prey, which can then be identified. The azide group on this compound makes it suitable for incorporation into such advanced proteomics workflows, enabling the covalent capture and subsequent identification of interacting partners, even those that are weak or transient. abcam.comthermofisher.com

Mechanistic and Biophysical Insights into Lipoamido Peg3 Azide Conjugates

Influence of PEG3 Spacer Length on Conjugate Bioavailability and Activity

The triethylene glycol (PEG3) spacer in Lipoamido-PEG3-Azide plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the conjugates it forms. The length of the polyethylene (B3416737) glycol (PEG) chain is a significant determinant of the biological behavior of bioconjugates. mdpi.com While longer PEG chains (5-20 kDa) have been shown to enhance in vitro and in vivo stability, reduce renal clearance, and decrease hepatobiliary excretion, shorter "mini-PEG" linkers like PEG3 also have a discernible impact, albeit more subtle. nih.gov

In the context of peptide-chelator conjugates, variations in the length of mini-PEG spacers (from di- to hexaethylene glycol) have been studied to optimize targeting properties. nih.gov Research on bombesin antagonist analogs showed that while all tested mini-PEG spacers resulted in similar biodistribution patterns, the conjugate with a PEG3 spacer (⁶⁸Ga-NOTA-PEG₃-RM26) exhibited lower liver uptake compared to other lengths. mdpi.comnih.gov This suggests that even a small change in spacer length can influence metabolic pathways and organ distribution.

The flexibility of the PEG chain is another important consideration. While advantageous for solubility, there is a potential risk that the spacer could mask the biologically active site of the conjugated molecule, thereby impairing its binding affinity. mdpi.com The specific length of the PEG3 spacer represents a balance between providing sufficient spacing from a carrier molecule, enhancing solubility, and avoiding steric hindrance at the target receptor.

Below is a data table summarizing the impact of mini-PEG spacer length on the properties of a ⁶⁸Ga-labeled NOTA-conjugated bombesin antagonist analog. mdpi.comnih.gov

ConjugateSpacer LengthIC₅₀ (nM)logD
⁶⁸Ga-NOTA-PEG₂-RM26PEG23.1 ± 0.2-2.27 ± 0.07
⁶⁸Ga-NOTA-PEG₃-RM26PEG33.9 ± 0.3-2.45 ± 0.08
⁶⁸Ga-NOTA-PEG₄-RM26PEG45.4 ± 0.4-2.48 ± 0.09
⁶⁸Ga-NOTA-PEG₆-RM26PEG65.8 ± 0.3-2.50 ± 0.09

Role of the Lipoamide (B1675559) Moiety in Anchoring and Stability within Biological Environments

The lipoamide portion of this compound serves as a critical anchor for attaching the molecule to biological membranes and other surfaces. Lipoic acid and its derivatives are known for their ability to form stable linkages with surfaces, which is a key feature in various bioconjugation applications. broadpharm.com This anchoring capability is attributed to the dithiolane ring of the lipoic acid, which can interact with and bind to certain surfaces.

In biological systems, the lipoamide moiety can facilitate the association of the conjugate with the lipid bilayers of cell membranes. khanacademy.org Integral membrane proteins, for instance, have hydrophobic regions that anchor them within the hydrophobic core of the phospholipid bilayer. khanacademy.org Similarly, lipid-anchored proteins are covalently attached to lipids embedded within the cell membrane, effectively tethering them to the cell surface. youtube.com The lipoamide group in this compound can mimic this behavior, allowing for the stable association of the conjugate with cellular membranes.

This anchoring can be particularly stable. For example, glycosylphosphatidylinositol (GPI) is a glycolipid that acts as a stable anchor for proteins to the outer leaflet of the plasma membrane. youtube.com The stability of the lipoamide anchor is crucial for applications where the conjugate needs to remain localized at a specific site for an extended period.

The interaction of the lipoamide moiety with the membrane is primarily driven by hydrophobic interactions between the hydrocarbon portion of the lipoic acid and the fatty acid tails of the phospholipids in the membrane. khanacademy.org This non-covalent interaction is strong enough to maintain the conjugate's position at the membrane surface while still allowing for some degree of lateral movement within the fluid mosaic of the membrane. youtube.com

The stability of this anchoring is also evident in the resistance of some lipid-anchored proteins to release from the membrane. While enzymes like lipoamidase can cleave the amide bond and release certain anchored molecules, the inherent stability of the lipid-membrane interaction is significant. nih.gov

Conformational Dynamics of this compound Linkages

Molecular dynamics simulations of PEG cross-linkers have shown that they rarely exist in a fully extended state, which is energetically unfavorable. oup.com Instead, they tend to adopt more compact, coiled structures. creativepegworks.com These simulations reveal that PEG linkers can exist in both "open" and "closed" conformational states, with a higher probability of being in a more collapsed, or closed, state. oup.com

The specific conjugation strategy and the chemical nature of the groups attached to the PEG linker can significantly impact its conformational stability. nih.gov For instance, the presence of planar polar groups near the peptide backbone can enhance the stability of PEG-protein conjugates. nih.gov The amide bond linking the lipoic acid to the PEG chain and the terminal azide (B81097) group will influence the preferred conformations of the this compound linker.

The flexibility of the PEG3 spacer has important functional consequences. It allows the terminal azide group to be readily accessible for click chemistry reactions, as the linker can extend and orient the azide for optimal reactivity. axispharm.com In the context of a bioconjugate, this flexibility can also allow the attached molecule to maintain its biological activity by providing sufficient distance and freedom of movement from the carrier or surface to which it is anchored. broadpharm.com

The table below illustrates the typical conformational states of a PEG linker based on molecular dynamics simulations. oup.com

Linker StateDescriptionProbability
Closed State The ends of the linker are in close proximity.High
Open State The ends of the linker are extended away from each other.Low

Non-Specific Interactions and Surface Passivation Effects

A significant advantage of incorporating a PEG spacer, such as the PEG3 in this compound, is its ability to reduce non-specific interactions and passivate surfaces. nih.govrsc.orgresearchgate.netresearchgate.net PEG is a neutral, hydrophilic polymer that can create a hydration shell around the molecule or surface to which it is attached. nih.govcreativepegworks.com This layer of associated water molecules acts as a physical and energetic barrier, sterically hindering the close approach of proteins and other biomolecules, thereby reducing non-specific adsorption. lifetein.comnih.gov

The "stealth" properties of PEGylated surfaces are well-documented. creativepegworks.com By reducing the non-specific binding of proteins (opsonization), PEGylation can increase the circulation time of nanoparticles and other drug delivery systems in the body. nih.govcreativepegworks.com Even short PEG chains can significantly decrease non-specific protein adsorption. nih.gov Studies have shown that PEG-modified hydrogels can lead to a substantial decrease in non-specific binding while simultaneously enhancing specific binding interactions. nih.gov

The effectiveness of surface passivation depends on the density and length of the PEG chains. acs.org A higher density of PEG chains on a surface leads to a more effective reduction in non-specific cell and protein adhesion. acs.org While longer PEG chains can provide a thicker passivation layer, even the relatively short PEG3 spacer contributes to this effect, especially when used at a high surface density. rsc.org

The following table summarizes the effect of PEGylation on non-specific binding as observed in a study using PEG-modified hydrogels for immunoassays. nih.gov

SurfaceNon-Specific BindingSpecific Binding
Unmodified Hydrogel HighStandard
PEG-Modified Hydrogel 10-fold decrease6-fold increase

Future Directions and Emerging Research Avenues

Development of Next-Generation Lipoamido-PEGx-Azide Derivatives with Enhanced Properties

The core structure of Lipoamido-PEG3-Azide provides a robust scaffold for the development of next-generation derivatives with tailored properties. Research is actively pursuing modifications to the PEG linker, the lipoamide (B1675559) anchor, and the terminal functional group to enhance performance in specific applications.

One key area of development is the synthesis of Lipoamido-PEGx-Azide with varying PEG chain lengths (where 'x' denotes the number of PEG units). broadpharm.comchemscene.com Longer PEG chains can impart greater hydrophilicity and biocompatibility, which is advantageous for in vivo applications by potentially reducing non-specific protein adsorption and improving circulation times. broadpharm.com Conversely, shorter PEG linkers may be desirable in applications where precise control over intermolecular distances is critical, such as in the assembly of nanoscale electronic components.

Furthermore, the development of derivatives with modified lipoamide anchors is being explored to improve affinity and stability on different metallic substrates. This could involve altering the dithiolane ring structure or introducing additional functional groups to modulate surface binding characteristics.

The terminal azide (B81097) group, while highly effective for click chemistry, can also be replaced with other functionalities to create a diverse toolkit of linkers. axispharm.com For instance, derivatives featuring terminal alkynes, maleimides, or NHS esters would allow for conjugation with a wider range of biomolecules and materials, expanding the utility of the lipoamido-PEG platform. medchemexpress.com

Table 1: Examples of Lipoamido-PEGx Derivatives and Their Potential Enhancements

DerivativeModificationPotential Enhanced Property
Lipoamido-PEG6-AzideIncreased PEG lengthImproved water solubility and biocompatibility.
Lipoamido-PEG8-AcidCarboxylic acid terminusEnables conjugation via EDC/NHS chemistry. chemscene.com
Lipoamido-PEG-AlkyneAlkyne terminusAlternative for click chemistry reactions. broadpharm.com
Lipoamido-PEG2-AzideShorter PEG lengthPrecise spatial control in surface modification.

Integration with Orthogonal Chemistries for Multicomponent Systems

The azide group of this compound is a gateway to a world of bioorthogonal chemistry, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). biochempeg.combroadpharm.com These reactions are highly specific and can be performed under mild, aqueous conditions, making them ideal for creating complex, multicomponent systems. biochempeg.combroadpharm.com

Future research will increasingly focus on integrating this compound with other orthogonal chemical reactions to enable the sequential or simultaneous assembly of multiple components onto a single scaffold. researchgate.net For example, a surface modified with this compound could first be functionalized with an alkyne-containing biomolecule via click chemistry. Subsequently, a second biomolecule bearing a different reactive group, such as a tetrazine, could be introduced to react with a dienophile-modified component, allowing for the construction of multifunctional surfaces with precisely controlled architecture. researchgate.net

This approach is particularly promising for the development of sophisticated biosensors, where different recognition elements and signaling molecules need to be positioned in close proximity. It also holds potential for creating advanced drug delivery vehicles capable of carrying multiple therapeutic agents or targeting ligands.

Advancements in Targeted Therapeutic Delivery Systems (as a linker component)

This compound is emerging as a critical component in the design of advanced therapeutic delivery systems, particularly those based on lipid nanoparticles (LNPs) and other nanocarriers. researchgate.netrsc.org Its ability to anchor to metallic nanoparticles, which can serve as the core of a delivery vehicle, combined with the biocompatibility of the PEG linker and the conjugatable azide group, makes it a highly valuable tool. broadpharm.com

In the context of targeted drug delivery, the azide functionality can be used to attach targeting ligands, such as antibodies, peptides, or small molecules, to the surface of the nanocarrier. axispharm.com This allows the delivery system to specifically recognize and bind to receptors that are overexpressed on diseased cells, thereby enhancing the therapeutic efficacy of the encapsulated drug while minimizing off-target effects. researchgate.netrsc.org

Recent advancements in this area include the use of Lipoamido-PEG linkers in the development of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.comtocris.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. medchemexpress.commedchemexpress.com this compound can serve as a versatile linker to connect the target-binding moiety and the E3 ligase ligand, with the lipoamide group offering a potential anchoring point for further functionalization or delivery. medchemexpress.com

The hydrophilic PEG spacer in this compound also plays a crucial role in improving the pharmacokinetic properties of these delivery systems. nih.gov By creating a hydrated layer on the surface of the nanocarrier, the PEG linker can help to reduce clearance by the reticuloendothelial system, leading to longer circulation times and increased accumulation at the target site. nih.gov

Novel Applications in Diagnostic Platforms and Biosensing Technologies

The unique properties of this compound make it an ideal candidate for the development of novel diagnostic platforms and biosensing technologies. google.comgoogle.com The lipoamide group allows for the stable immobilization of the linker onto gold or other metallic surfaces, which are commonly used as signal transducers in a variety of biosensor formats. broadpharm.com

The azide group provides a convenient handle for the attachment of biorecognition elements, such as antibodies, aptamers, or nucleic acid probes, via click chemistry. biochempeg.combroadpharm.com This enables the creation of highly specific and sensitive biosensors for the detection of a wide range of analytes, from proteins and nucleic acids to small molecules and even whole cells. google.comgoogle.com

One emerging application is in the development of microfluidic-based diagnostic devices. google.com The inner surfaces of microfluidic channels can be coated with this compound, allowing for the creation of functionalized surfaces that can capture and detect specific targets from complex biological samples. acs.org This approach offers the potential for rapid, high-throughput, and point-of-care diagnostics.

Furthermore, the integration of this compound with nanomaterials, such as quantum dots or metallic nanoparticles, can lead to the development of highly sensitive optical or electrochemical biosensors. The precise control over the orientation and density of the immobilized biorecognition elements afforded by the Lipoamido-PEG linker is crucial for optimizing the performance of these devices.

Computational Modeling and Simulation of this compound Conjugates

Computational modeling and simulation are becoming increasingly important tools for understanding the behavior of complex biomolecular systems. umich.edu In the context of this compound, molecular dynamics (MD) simulations and other computational methods can provide valuable insights into the structure, dynamics, and interactions of its conjugates. umich.edu

For example, simulations can be used to predict the conformational preferences of the PEG linker and how they are influenced by the surrounding environment. This information is critical for understanding how the linker affects the accessibility and activity of conjugated biomolecules.

Computational models can also be used to study the binding of the lipoamide anchor to different metallic surfaces, helping to optimize the design of linkers with improved stability and affinity. Furthermore, simulations can be employed to investigate the interactions between this compound-functionalized surfaces and biological systems, such as proteins and cell membranes. This can provide a molecular-level understanding of phenomena like protein fouling and cellular uptake, which is essential for the rational design of biocompatible materials and effective drug delivery systems.

By providing a detailed picture of the molecular interactions at play, computational modeling and simulation can guide the experimental design of new this compound derivatives and their applications, accelerating the pace of innovation in this exciting field.

Q & A

Q. How can researchers validate the biocompatibility of this compound in in vivo models?

  • Methodological Answer : Conduct cytotoxicity assays (MTT, LDH release) in primary cells. Assess immunogenicity via cytokine profiling (ELISA) and histopathology in rodent models. Compare biodistribution profiles using 18F^{18}F-labeled derivatives and PET imaging .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.